molecular formula C8H17NO2 B032045 C8-Sphingosine CAS No. 133094-50-5

C8-Sphingosine

Cat. No.: B032045
CAS No.: 133094-50-5
M. Wt: 159.23 g/mol
InChI Key: FIVWOMYSLFZPQF-ODAVYXMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

C8-Sphingosine, also known as (E,2S,3R)-2-aminooct-4-ene-1,3-diol, is a sphingolipid that plays a crucial role in cell signaling processes . The primary targets of this compound are ceramides, which are essential components of cell membranes . Ceramides have two major actions: the promotion of cell cycle arrest and the induction of apoptosis .

Mode of Action

This compound interacts with its targets through a process of phosphorylation . This interaction results in the production of ceramide 1-phosphate (C1P), which has effects opposite to ceramide . C1P is mitogenic and has prosurvival properties . It is also an important mediator of inflammatory responses .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of sphingolipids . The compound is involved in the biosynthesis of sphingosine and chlorogenic acid . Knockdown of certain genes involved in these pathways, such as serine palmitoyltransferase and hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyltransferase2, dramatically decreases endogenous sphingosine levels .

Pharmacokinetics

Studies on related compounds suggest that sphingolipids can cross the blood-brain barrier

Result of Action

The action of this compound results in a number of molecular and cellular effects. For instance, it has been found to increase the potency of certain therapeutic compounds and enhance their effectiveness against diseases like breast cancer . Moreover, the balance between ceramide and sphingosine-1-phosphate, which this compound helps regulate, is critical for the selection of proliferative or apoptotic signaling .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in the presence of cold stress, sphingosine was found to accumulate at significantly greater levels in certain plant species . This suggests that environmental conditions can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

C8-Sphingosine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the function of serine palmitoyltransferase, an enzyme involved in sphingosine biosynthesis . The nature of these interactions is complex and often involves changes in the balance of different sphingolipids, which is important for directing immune responses .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of cold stress in plants, sphingosine accumulation was found to promote cold tolerance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it interacts with serine palmitoyltransferase to influence the biosynthesis of sphingosine .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as serine palmitoyltransferase and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

C8-Sphingosine can be synthesized through several methods. One common approach involves the condensation of palmitoyl-CoA with serine to produce 3-ketosphinganine, which is then reduced to dihydrosphingosine. The dihydrosphingosine is subsequently acylated with octanoyl chloride to yield this compound . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps. The use of advanced chromatographic techniques ensures the isolation of high-purity this compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

C8-Sphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions include sphingosine-1-phosphate, dihydrosphingosine, and various substituted sphingosine derivatives. These products have distinct biological activities and are used in different research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its shorter acyl chain, which affects its solubility, membrane interaction, and biological activity. This makes it a valuable tool for studying the structure-activity relationships of sphingolipids and their derivatives .

Biological Activity

C8-Sphingosine, a short-chain sphingolipid, has garnered attention for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, highlighting its roles in cellular signaling, inflammation, and tissue repair.

Overview of Sphingolipids

Sphingolipids are vital components of cell membranes and play crucial roles in cell signaling. They include sphingosine, ceramide, sphingomyelin, and sphingosine-1-phosphate (S1P). Sphingosine itself acts as a bioactive molecule influencing various cellular processes, including proliferation, apoptosis, and inflammation .

This compound: Structure and Metabolism

This compound can be synthesized from longer-chain sphingolipids through enzymatic pathways involving sphingosine kinases (SphK1 and SphK2). These enzymes catalyze the phosphorylation of sphingosine to produce S1P, which is implicated in numerous signaling pathways that regulate cell growth and survival .

1. Cell Signaling and Survival

This compound has been shown to modulate various signaling pathways. It acts as an inhibitor of protein kinase C (PKC), thereby influencing cell growth and differentiation. Notably, it can also regulate the activity of phospholipase D and diacylglycerol kinase, further impacting metabolic pathways in different cell types .

2. Anti-inflammatory Effects

Recent studies indicate that this compound exhibits significant anti-inflammatory properties. For instance, it has been demonstrated to reduce the expression of inflammatory markers (CD80, HLA-DR) in LPS-challenged monocytes. This suggests its potential role in modulating immune responses and promoting a pro-resolutive macrophage phenotype . The ability of this compound to skew monocyte differentiation towards a reparative phenotype underscores its therapeutic potential in chronic inflammatory conditions.

3. Angiogenesis and Tissue Repair

This compound is implicated in promoting angiogenesis and tissue repair processes. In experimental models, it has been shown to enhance endothelial cell function and support the formation of new blood vessels. The compound's ability to stimulate pro-angiogenic gene expression in macrophages suggests its utility in therapies aimed at enhancing tissue regeneration following ischemic injuries .

Case Studies

Case Study 1: Ischemic Injury Model
In a mouse model of hindlimb ischemia, local administration of C8-C1P (a related synthetic analog) significantly improved muscle regeneration and blood flow restoration compared to controls. This effect was attributed to enhanced recruitment and differentiation of monocyte-derived macrophages that promote vascularization .

Case Study 2: Chronic Inflammation
A study explored the effects of this compound on human CD14+ monocytes exposed to inflammatory stimuli. Results indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines and markers while upregulating anti-inflammatory pathways, suggesting a mechanism for resolving chronic inflammation .

Data Tables

Biological Activity Effect Mechanism
PKC InhibitionDecreased cell proliferationInhibition of PKC activity
Anti-inflammatoryReduced CD80/HLA-DR expressionModulation of monocyte activation
AngiogenesisIncreased endothelial functionPromotion of pro-angiogenic gene expression
Case Study Findings Implications
Ischemic InjuryEnhanced muscle regeneration with C8-C1PPotential therapy for ischemic diseases
Chronic InflammationDecreased inflammatory markers in monocytesTherapeutic target for chronic inflammatory diseases

Properties

IUPAC Name

(E,2S,3R)-2-aminooct-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)7(9)6-10/h4-5,7-8,10-11H,2-3,6,9H2,1H3/b5-4+/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVWOMYSLFZPQF-ODAVYXMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.